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Arachidonic Acid Quant-PAK

Cat. No.: B1152075
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Description

The Arachidonic Acid Quant-PAK provides a specialized standard for the accurate quantification of arachidonic acid (ARA) and its metabolites in complex biological samples. ARA is an essential omega-6 polyunsaturated fatty acid that is a fundamental constituent of cell membranes, conferring fluidity and flexibility, and is abundant in the brain, muscles, and liver . It serves as a critical precursor for a vast array of bioactive lipid mediators, known as eicosanoids or oxylipins, which are generated through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) . These metabolites, including prostaglandins, leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs), are pivotal signaling molecules that regulate complex physiological and pathophysiological processes . This product is indispensable for researchers employing advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for targeted metabolomics . Accurate profiling of ARA and its oxidation products is crucial for exploring its diverse roles in cardiovascular function, where it modulates vascular tone and is involved in conditions like atherosclerosis and hypertension . Furthermore, ARA metabolism is a key area of investigation in neurological development, immune responses, and inflammatory resolution . Recent research also highlights its potential as a target in parasitology, with studies indicating that the anti-schistosomal drug praziquantel may exert its effects by altering ARA metabolism in the parasite . The this compound is designed to ensure precision in these and other research applications. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Properties

Origin of Product

United States

Biochemical Pathways and Enzymatic Metabolism of Arachidonic Acid

Cyclooxygenase (COX) Pathway: Prostaglandin (B15479496) and Thromboxane Biosynthesis

The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, a class of eicosanoids that includes prostaglandins (B1171923) and thromboxanes. nih.gov The key enzymes in this pathway are the cyclooxygenases, also known as prostaglandin-endoperoxide synthases (PTGS). nih.govnih.gov These enzymes are located in the endoplasmic reticulum and nuclear membranes. uwyo.edu The pathway begins when AA is converted into the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly reduced to another unstable intermediate, Prostaglandin H2 (PGH2). creative-proteomics.comyoutube.comuwyo.edu PGH2 serves as the common precursor for the synthesis of various prostaglandins and thromboxanes through the action of specific downstream synthases. nih.govuwyo.edu

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in homeostatic physiological functions. In contrast, the expression of COX-2 is typically low in most tissues but is inducibly upregulated by inflammatory stimuli, such as cytokines and growth factors. This isoform is therefore primarily associated with the production of prostanoids that mediate inflammation and pain.

The enzymes COX-1 and COX-2 are bifunctional, possessing two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity. uwyo.edu

Cyclooxygenase Activity : This activity introduces two molecules of oxygen into the arachidonic acid molecule to form the cyclic endoperoxide, PGG2. uwyo.edu

Peroxidase Activity : The same enzyme then catalyzes the reduction of the 15-hydroperoxyl group of PGG2 to a hydroxyl group, converting it to PGH2. creative-proteomics.comuwyo.edu

This two-step process, catalyzed by the single protein PGHS, is the rate-limiting step in the biosynthesis of all prostanoids. uwyo.edu

Following its synthesis, the unstable intermediate PGH2 is rapidly converted into various bioactive prostanoids by the action of specific, tissue-dependent isomerases and synthases. uwyo.edu The type of prostanoid produced is determined by the specific synthases expressed in a particular cell type. nih.gov

Prostaglandin D Synthase (PGDS) converts PGH2 to Prostaglandin D2 (PGD2).

Prostaglandin E Synthase (PGES) converts PGH2 to Prostaglandin E2 (PGE2). nih.gov

Prostacyclin Synthase (PGIS) metabolizes PGH2 into Prostacyclin (PGI2). nih.gov

Thromboxane Synthase (TXAS) converts PGH2 into Thromboxane A2 (TXA2). nih.gov

Prostaglandin F Synthase (PGFS) can reduce PGH2 to Prostaglandin F2α (PGF2α). uwyo.edu

The following table summarizes the key enzymes in the COX pathway and their products.

EnzymeSubstrateProduct(s)
Cyclooxygenase (COX-1/COX-2)Arachidonic AcidProstaglandin G2 (PGG2)
Peroxidase (part of COX-1/COX-2)Prostaglandin G2 (PGG2)Prostaglandin H2 (PGH2)
Prostaglandin D Synthase (PGDS)Prostaglandin H2 (PGH2)Prostaglandin D2 (PGD2)
Prostaglandin E Synthase (PGES)Prostaglandin H2 (PGH2)Prostaglandin E2 (PGE2)
Prostacyclin Synthase (PGIS)Prostaglandin H2 (PGH2)Prostacyclin (PGI2)
Thromboxane Synthase (TXAS)Prostaglandin H2 (PGH2)Thromboxane A2 (TXA2)
Prostaglandin F Synthase (PGFS)Prostaglandin H2 (PGH2)Prostaglandin F2α (PGF2α)

Lipoxygenase (LOX) Pathway: Leukotriene and Hydroxyeicosatetraenoic Acid (HETE) Biosynthesis

The lipoxygenase (LOX) pathway represents the second major route for the metabolism of arachidonic acid. creative-proteomics.comnih.gov LOX enzymes are dioxygenases that insert a molecule of oxygen into arachidonic acid to form unstable hydroperoxyeicosatetraenoic acids (HPETEs). nih.govuwyo.edu These intermediates are then rapidly converted to their more stable hydroxy derivatives (HETEs) or further metabolized to produce leukotrienes and lipoxins. nih.gov

There are several isoforms of lipoxygenase, named according to the position of oxygen insertion on the arachidonic acid carbon chain. The most prominent in humans are 5-LOX, 12-LOX, and 15-LOX. nih.gov

5-Lipoxygenase (5-LOX) : This enzyme is primarily found in immune cells like neutrophils, monocytes, and mast cells. creative-proteomics.com It converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). youtube.comuwyo.eduwikipedia.org 5-HPETE can then be reduced to 5-hydroxyeicosatetraenoic acid (5-HETE) or serve as the precursor for leukotriene synthesis. uwyo.eduwikipedia.org

12-Lipoxygenase (12-LOX) : This isoform is predominant in platelets and transforms arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). uwyo.edu

15-Lipoxygenase (15-LOX) : This enzyme catalyzes the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid, which is then converted to 15-hydroxyeicosatetraenoic acid (15-HETE). uwyo.eduwikipedia.org

The biosynthesis of all leukotrienes is initiated by the 5-LOX enzyme. creative-proteomics.comuwyo.edu The process involves a two-step enzymatic reaction catalyzed by 5-LOX. First, 5-LOX oxygenates arachidonic acid to form 5-HPETE. The enzyme then exhibits a second activity, dehydrating 5-HPETE to form an unstable epoxide intermediate, Leukotriene A4 (LTA4). uwyo.eduwikipedia.org

LTA4 is a critical branching point in the pathway and can be metabolized via two distinct routes:

Conversion to Leukotriene B4 (LTB4) : In cells like neutrophils, the enzyme LTA4 hydrolase adds a water molecule to LTA4, converting it into Leukotriene B4 (LTB4). creative-proteomics.comwikipedia.org

Conversion to Cysteinyl Leukotrienes : In other cells, such as mast cells and eosinophils, the enzyme LTC4 synthase conjugates LTA4 with the tripeptide glutathione to form Leukotriene C4 (LTC4). creative-proteomics.comwikipedia.org LTC4 is then sequentially metabolized in the extracellular space. A γ-glutamyltransferase removes glutamic acid to yield Leukotriene D4 (LTD4), and a dipeptidase subsequently removes glycine to form Leukotriene E4 (LTE4). uwyo.edu LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes. uwyo.edu

The following table summarizes the key enzymes and products of the LOX pathway.

EnzymeSubstrateProduct(s)
5-Lipoxygenase (5-LOX)Arachidonic Acid5-HPETE, Leukotriene A4 (LTA4)
12-Lipoxygenase (12-LOX)Arachidonic Acid12-HPETE, 12-HETE
15-Lipoxygenase (15-LOX)Arachidonic Acid15-HPETE, 15-HETE
Cellular Peroxidases5-HPETE5-HETE
LTA4 HydrolaseLeukotriene A4 (LTA4)Leukotriene B4 (LTB4)
LTC4 SynthaseLeukotriene A4 (LTA4)Leukotriene C4 (LTC4)
γ-GlutamyltransferaseLeukotriene C4 (LTC4)Leukotriene D4 (LTD4)
DipeptidaseLeukotriene D4 (LTD4)Leukotriene E4 (LTE4)

Formation of Hydroxyeicosatetraenoic Acids (HETEs)

The lipoxygenase (LOX) pathway represents a major route for the enzymatic conversion of arachidonic acid into HETEs. This family of iron-containing dioxygenases catalyzes the insertion of molecular oxygen into arachidonic acid to form intermediate hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently reduced to the more stable HETEs by cellular peroxidases. nih.govclinpgx.org The specific HETE isomer produced is determined by the particular LOX enzyme involved, with 5-LOX, 12-LOX, and 15-LOX being the most prominent in mammals.

5-HETE : The enzyme 5-lipoxygenase (5-LOX) initiates the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.gov This unstable intermediate is then rapidly reduced to 5-hydroxyeicosatetraenoic acid (5-HETE) by ubiquitous cellular glutathione-dependent peroxidases. nih.gov 5-HETE can be further metabolized to other bioactive compounds, such as 5-oxo-ETE. nih.gov

12-HETE : Arachidonate 12-lipoxygenase (12-LOX) metabolizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE). nih.gov This is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). nih.gov Platelets are a rich source of 12-LOX and consequently produce significant amounts of 12-HETE.

15-HETE : The enzymes 15-lipoxygenase-1 (15-LO-1) and 15-lipoxygenase-2 (15-LO-2) convert arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). nih.gov

The initial products of these lipoxygenase reactions are stereospecific, with the hydroxyl group typically being in the S configuration, leading to the formation of 5(S)-HETE, 12(S)-HETE, and 15(S)-HETE. nih.gov

Table 1: Major Lipoxygenase Enzymes and their HETE Products from Arachidonic Acid

Lipoxygenase Enzyme Intermediate Product Final HETE Product
5-Lipoxygenase (5-LOX) 5-HPETE 5-HETE
12-Lipoxygenase (12-LOX) 12-HPETE 12-HETE

Cytochrome P450 (CYP450) Pathway: Epoxyeicosatrienoic Acid (EET) and Hydroxyeicosatetraenoic Acid (HETE) Formation

The cytochrome P450 (CYP450) monooxygenase system constitutes another significant pathway for arachidonic acid metabolism, producing a distinct profile of EETs and HETEs. clinpgx.orgnih.gov These enzymes are hemoproteins that catalyze the insertion of one atom of molecular oxygen into the arachidonic acid molecule. nih.gov

Epoxygenase and Hydroxylase Activities

The CYP450 enzymes exhibit two primary types of catalytic activity on arachidonic acid:

Epoxygenase Activity : This activity involves the epoxidation of one of the four double bonds of arachidonic acid to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. wikipedia.orgwikipedia.org These EETs can be further metabolized by soluble epoxide hydrolase to their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govdiva-portal.org

Hydroxylase Activity : This activity leads to the formation of various HETE isomers. A key reaction is ω- and (ω-1)-hydroxylation, which produces 20-HETE and 19-HETE, respectively. wikipedia.org Other mid-chain HETEs can also be formed through this pathway. diva-portal.org

A number of CYP450 isoforms, including members of the CYP2C and CYP2J families, are recognized as prominent arachidonic acid epoxygenases, while isoforms from the CYP4A and CYP4F families are the primary arachidonic acid ω/(ω-1)-hydroxylases. nih.gov

Regioselective and Enantioselective Metabolism

The metabolism of arachidonic acid by CYP450 enzymes is characterized by both regioselectivity and enantioselectivity.

Regioselectivity : Different CYP450 isoforms exhibit a preference for which double bond to epoxidize or which carbon atom to hydroxylate. For instance, studies with human CYP enzymes have shown that CYP2C8 and CYP2C9 primarily generate 14,15-EET and 11,12-EET, whereas CYP1A2 forms more 8,9-EET. nih.gov The ω-hydroxylases, such as those in the CYP4A family, are regioselective for the terminal (ω) and sub-terminal (ω-1) carbons. nih.gov

Enantioselectivity : The epoxidation of the double bonds in arachidonic acid by CYP450 enzymes results in the formation of specific stereoisomers (enantiomers) of EETs. Similarly, the hydroxylation reactions can also be enantioselective. For example, CYP2E1-mediated hydroxylation of arachidonic acid shows a preference for forming the (S)-enantiomer at the ω-1 position. acs.org This is in contrast to the racemic mixtures that can be formed through non-enzymatic processes. diva-portal.org

Table 2: Examples of CYP450 Isoforms and their Primary Arachidonic Acid Metabolites

CYP450 Isoform Primary Activity Major Products
CYP2C8, CYP2C9, CYP2J2 Epoxygenase 11,12-EET, 14,15-EET
CYP4A, CYP4F ω/(ω-1)-Hydroxylase 20-HETE, 19-HETE

Non-Enzymatic Oxidation Pathways and Isoprostane Formation

In addition to the well-defined enzymatic pathways, arachidonic acid is also a substrate for non-enzymatic oxidation initiated by free radicals. This process, known as lipid peroxidation, leads to the formation of a unique class of prostaglandin-like compounds called isoprostanes (IsoPs). nih.govnih.gov

The formation of isoprostanes is considered a reliable marker of oxidative stress in vivo. nih.govnih.gov The process is initiated by the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid by a free radical. This generates a lipid radical that can then react with molecular oxygen to form a peroxyl radical. A series of radical-mediated cyclization and oxidation reactions ensues, ultimately leading to the formation of endoperoxide intermediates similar to those in the prostaglandin pathway. cityu.edu.hk These intermediates are then reduced to form a complex mixture of isoprostanes.

Unlike the stereospecific products of cyclooxygenase enzymes, the free radical-catalyzed formation of isoprostanes results in a mixture of stereoisomers. cityu.edu.hk Four main series of F2-isoprostanes are formed, each containing multiple diastereomers. researchgate.net These compounds are initially formed while arachidonic acid is still esterified to membrane phospholipids (B1166683) and can be subsequently released by phospholipases. nih.gov

Cellular and Molecular Roles of Arachidonic Acid and Its Metabolites

Receptor-Mediated Actions of Eicosanoids

Arachidonic acid is the precursor to a large family of bioactive lipid mediators known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins. nih.govyoutube.com These molecules exert their effects by binding to specific receptors on the cell surface and within the cell.

The majority of eicosanoid actions are mediated by their interaction with a superfamily of G-protein coupled receptors (GPCRs). nih.govwikipedia.org These receptors are integral membrane proteins that, upon ligand binding, initiate intracellular signaling cascades through the activation of heterotrimeric G proteins. tandfonline.com

Prostanoids, which include prostaglandins and thromboxanes, bind to a distinct set of GPCRs. nih.gov For example, prostaglandin (B15479496) E2 (PGE2) can bind to four different receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different G proteins and eliciting distinct cellular responses. nih.govnih.gov Similarly, leukotrienes bind to their own specific GPCRs, such as the BLT1 and BLT2 receptors for leukotriene B4 (LTB4) and the CysLT1 and CysLT2 receptors for cysteinyl leukotrienes. nih.gov The diverse expression patterns and signaling pathways of these receptors allow for the highly specific and context-dependent effects of eicosanoids in processes like inflammation and immunity. nih.gov

Table 2: Major Eicosanoid GPCRs and Their Primary Ligands
ReceptorPrimary Ligand(s)General Function
DPProstaglandin D2 (PGD2)Allergic responses, sleep regulation
EP1-4Prostaglandin E2 (PGE2)Inflammation, pain, fever, gastric protection
FPProstaglandin F2α (PGF2α)Uterine contraction, bronchoconstriction
IPProstacyclin (PGI2)Vasodilation, inhibition of platelet aggregation
TPThromboxane A2 (TXA2)Vasoconstriction, platelet aggregation
BLT1/2Leukotriene B4 (LTB4)Neutrophil chemotaxis, inflammation
CysLT1/2Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)Bronchoconstriction, vascular permeability

In addition to cell surface GPCRs, some eicosanoids and their metabolites can modulate the activity of nuclear receptors. nih.gov These ligand-activated transcription factors regulate gene expression by binding to specific DNA sequences in the promoter regions of target genes. mdpi.com For example, certain prostaglandins can activate nuclear receptors, influencing long-term cellular responses. nih.gov This interaction provides a mechanism for eicosanoids to directly influence the genetic programming of cells, contributing to their roles in cellular differentiation, metabolism, and inflammation.

Contribution to Cellular Membrane Dynamics and Function

Arachidonic acid is a crucial component of the phospholipids (B1166683) that make up cellular membranes, where it plays a significant role in determining membrane fluidity and flexibility. nih.govmdpi.com The four cis double bonds in the arachidonic acid molecule create kinks in the fatty acid chain, which prevents tight packing of phospholipids and thus increases membrane fluidity. nih.gov This property is essential for the proper function of membrane-embedded proteins, including receptors, enzymes, and ion channels. nih.gov

The dynamic incorporation and removal of arachidonic acid from membrane phospholipids, known as the Lands cycle, allows for rapid remodeling of membrane composition and the generation of signaling molecules. nih.gov By influencing membrane fluidity, arachidonic acid can modulate cellular processes such as endocytosis, exocytosis, and cell migration. Its role in maintaining the integrity of cellular and organellar membranes is fundamental to cell health and function. nih.gov

Regulation of Gene Expression and Transcriptional Networks

Arachidonic acid and its extensive family of metabolic derivatives, collectively known as eicosanoids, are pivotal signaling molecules that exert profound control over gene expression and intricate transcriptional networks. This regulation is fundamental to a vast array of physiological and pathophysiological processes, including inflammation, immunity, and cellular growth. The mechanisms by which these lipid mediators orchestrate genetic programs are multifaceted, involving direct interactions with nuclear receptors, modulation of transcription factor activity, and the establishment of complex feedback loops that fine-tune cellular responses.

The transcriptional control exerted by arachidonic acid metabolites is not merely a linear pathway but rather a complex web of interactions. A single metabolite can influence a diverse set of genes, and conversely, a single gene can be regulated by multiple eicosanoids. This complexity allows for a highly nuanced and context-dependent regulation of cellular function.

A primary mechanism by which arachidonic acid and its metabolites regulate gene expression is through the direct binding and activation of a class of transcription factors known as nuclear receptors. Peroxisome Proliferator-Activated Receptors (PPARs) are prominent members of this family and function as lipid sensors that, upon activation, modulate the transcription of target genes involved in lipid metabolism, inflammation, and cellular differentiation. nih.gov

Certain eicosanoids have been identified as endogenous ligands for specific PPAR isotypes. For instance, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), a product of the lipoxygenase pathway, is a selective activator of PPARα. In contrast, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a metabolite of the cyclooxygenase pathway, is a potent ligand for PPARγ. nih.gov This differential activation of PPAR isotypes by various eicosanoids allows for a tailored transcriptional response depending on the specific metabolic profile of the cell. nih.gov The activation of PPARs leads to their binding to specific DNA sequences, known as Peroxisome Proliferator Response Elements (PPREs), located in the regulatory regions of target genes, thereby initiating or suppressing their transcription. nih.gov

Table 1: Eicosanoid Ligands for Peroxisome Proliferator-Activated Receptors (PPARs)

EicosanoidMetabolic PathwayPPAR Isotype ActivatedKey Biological Functions of Target Genes
8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE)LipoxygenasePPARαFatty acid catabolism, inflammation
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)CyclooxygenasePPARγLipid storage, glucose metabolism, anti-inflammatory responses
Leukotriene B4 (LTB4)LipoxygenasePPARαInflammation, chemotaxis

Arachidonic acid and its metabolites are central players in the regulation of inflammatory responses, a process that is largely controlled at the level of gene expression. Pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), can induce the expression of a wide array of genes that orchestrate the inflammatory cascade.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its activity is significantly influenced by arachidonic acid metabolism. nih.govnih.gov Arachidonic acid itself, as well as its downstream metabolite PGE2, has been shown to activate NF-κB. nih.gov This activation leads to the translocation of NF-κB into the nucleus, where it binds to specific DNA elements in the promoters of pro-inflammatory genes, including those encoding cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), as well as adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). nih.govwikipedia.org

Conversely, certain omega-3 fatty acids, like eicosapentaenoic acid (EPA), can antagonize the effects of arachidonic acid by inhibiting the activation of NF-κB, thereby suppressing the expression of these inflammatory genes. nih.govwikipedia.org

Table 2: Regulation of Key Inflammatory Genes by Arachidonic Acid Metabolites

MetaboliteTranscription Factor(s)Target GeneBiological Consequence
Prostaglandin E2 (PGE2)NF-κBIL-6, TNF-αInduction of inflammatory cytokine production
Arachidonic AcidNF-κBICAM-1Enhanced leukocyte adhesion and recruitment
Prostaglandin E2 (PGE2)β-catenin, TCF-4c-myc, cyclin D1Promotion of cell cycle progression and proliferation
Prostaglandin E2 (PGE2)CREBNR3C1 (Glucocorticoid Receptor)Sensitization of leukemia cells to glucocorticoids

A notable feature of the regulatory networks governed by arachidonic acid is the transcriptional control over the enzymes involved in its own metabolism. The expression of key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX) is tightly regulated, allowing for precise control over the production of specific eicosanoids. nih.govnih.gov

For instance, the gene encoding COX-2 (PTGS2) is highly inducible by inflammatory stimuli, leading to a rapid increase in prostaglandin synthesis at sites of inflammation. nih.gov This induction is often mediated by transcription factors like NF-κB and Activator Protein-1 (AP-1). oup.com Arachidonic acid itself has been shown to upregulate the expression of AP-1 transcription factors, including c-Jun, creating a potential positive feedback loop. oup.com

Furthermore, genetic variations in the genes encoding enzymes of the leukotriene pathway, such as leukotriene A4 hydrolase (LTA4H), can influence their expression levels and have been associated with differential susceptibility to inflammatory diseases. researchgate.net

The impact of arachidonic acid and its metabolites on gene expression extends to the fundamental processes of cellular growth, proliferation, and differentiation. For example, in the context of cancer biology, PGE2 has been shown to promote tumorigenesis by upregulating the expression of genes involved in cell proliferation and survival, such as c-myc and cyclin D1. spandidos-publications.com This can occur through the activation of signaling pathways that lead to the stimulation of transcription factors like β-catenin. spandidos-publications.com

In other contexts, arachidonic acid can induce the expression of genes that promote apoptosis, or programmed cell death. This dual role highlights the context-dependent nature of arachidonic acid signaling in gene regulation. The specific cellular response is determined by a multitude of factors, including the cell type, the specific metabolites produced, and the broader signaling environment.

Arachidonic Acid in Mechanistic Pathophysiology and Biological Processes

Mechanistic Insights into Inflammatory and Immunological Responses

Arachidonic acid and its derivatives are central players in the complex orchestration of inflammatory and immunological responses. They can act as potent signaling molecules that either promote or resolve inflammation, highlighting their dual role in immune homeostasis.

Upon its release from the cell membrane by phospholipase A2, arachidonic acid serves as a substrate for two major enzymatic pathways that produce pro-inflammatory mediators: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

The cyclooxygenase (COX) pathway leads to the synthesis of prostaglandins (B1171923) and thromboxanes. There are two main COX isoenzymes, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation. COX enzymes convert arachidonic acid into an unstable intermediate, prostaglandin (B15479496) H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2) and thromboxane A2 (TXA2). These molecules are potent mediators of inflammation, contributing to the classic signs of inflammation such as vasodilation, increased vascular permeability, pain, and fever. nih.gov

The lipoxygenase (LOX) pathway metabolizes arachidonic acid into leukotrienes and hydroxyeicosatetraenoic acids (HETEs). The 5-lipoxygenase (5-LOX) enzyme is particularly important in this pathway, as it initiates the synthesis of leukotrienes. Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, promoting their recruitment to sites of inflammation. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are known to increase vascular permeability and are potent bronchoconstrictors.

Table 1: Key Pro-inflammatory Mediators Derived from Arachidonic Acid

Mediator Class Synthesizing Enzyme Key Examples Primary Pro-inflammatory Actions
Prostaglandins Cyclooxygenases (COX-1, COX-2) PGE2, PGD2 Vasodilation, increased vascular permeability, pain, fever
Thromboxanes Cyclooxygenase (COX-1, COX-2) & Thromboxane Synthase TXA2 Platelet aggregation, vasoconstriction
Leukotrienes Lipoxygenases (e.g., 5-LOX) LTB4, LTC4, LTD4, LTE4 Neutrophil chemotaxis, increased vascular permeability, bronchoconstriction

Beyond its role in promoting inflammation, arachidonic acid is also the precursor for a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. This is a crucial process to prevent the transition from acute to chronic inflammation and to restore tissue homeostasis.

Lipoxins are a prominent family of SPMs derived from arachidonic acid through the sequential action of lipoxygenases. For instance, the interaction between leukocytes and platelets can lead to the transcellular biosynthesis of lipoxins. Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) are key members of this family. nih.govnih.gov

The primary functions of lipoxins in inflammation resolution include:

Inhibiting neutrophil recruitment and infiltration at the site of inflammation.

Stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages, a process known as efferocytosis.

Shifting the balance from pro-inflammatory to anti-inflammatory cytokine production . nih.gov

The discovery of lipoxins and other SPMs has shifted the paradigm of inflammation from a process that passively subsides to an active, highly regulated process of resolution.

Table 2: Pro-resolving Mediators Derived from Arachidonic Acid

Mediator Class Key Examples Primary Pro-resolving Actions
Lipoxins Lipoxin A4 (LXA4), Lipoxin B4 (LXB4) Inhibit neutrophil recruitment, stimulate efferocytosis, promote anti-inflammatory cytokine production

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). The NLRP3 inflammasome is one of the most well-characterized inflammasomes and can be activated by a wide range of stimuli.

Recent research has revealed a complex regulatory role for arachidonic acid and its metabolites in NLRP3 inflammasome activation. Some studies suggest that arachidonic acid itself can inhibit NLRP3 inflammasome activity. This inhibitory effect may be mediated through the modulation of intracellular signaling pathways, such as the inhibition of phospholipase C and subsequent reduction in JNK1 stimulation, which is involved in NLRP3 activation. cam.ac.uknih.gov This finding provides a potential mechanistic explanation for the anti-inflammatory effects observed during fasting, a state associated with elevated levels of arachidonic acid. cam.ac.uk

Conversely, other studies have indicated that arachidonic acid can activate the NLRP3 inflammasome in certain contexts, such as in myeloid-derived suppressor cells (MDSCs) in the context of fatty liver graft injury, promoting tumor recurrence. nih.gov This suggests that the regulatory role of arachidonic acid on the NLRP3 inflammasome is context-dependent and may be influenced by the specific cell type and the surrounding microenvironment.

Arachidonic acid and its derivatives are potent modulators of immune cell function and trafficking, influencing the behavior of key players in both innate and adaptive immunity.

Macrophages: Macrophage polarization into different functional phenotypes (e.g., pro-inflammatory M1 versus anti-inflammatory M2) is a critical determinant of the outcome of an immune response. Arachidonic acid metabolism has been shown to play a pivotal role in this process. For instance, while arachidonic acid itself may inhibit M2 macrophage polarization, its metabolite prostaglandin E2 (PGE2) can facilitate it. nih.govnih.gov This highlights the nuanced control exerted by the arachidonic acid metabolic network on macrophage function. The metabolism of arachidonic acid by macrophages can also be regulated by their activation state, with activated macrophages exhibiting altered patterns of eicosanoid synthesis. rupress.orgresearchgate.net

Lymphocytes: Arachidonic acid metabolites can also influence the function and trafficking of lymphocytes. Leukotriene B4, for example, can promote the recruitment of CD4+ and CD8+ T cells. mdpi.com Lipoxins have been shown to act on T cells to block the secretion of tumor necrosis factor (TNF), a key pro-inflammatory cytokine. nih.gov This demonstrates a direct link between arachidonic acid-derived mediators and the adaptive immune system.

Neurobiological Mechanisms

Arachidonic acid is highly abundant in the brain and plays a crucial role in its development and function. It is a key structural component of neuronal membranes and a precursor to signaling molecules that modulate synaptic activity.

Brain Development: During the perinatal period, there is a rapid accumulation of arachidonic acid in the brain, underscoring its importance for neurodevelopment. mdpi.comnih.gov It is involved in processes such as cell division and signaling that are fundamental for brain growth. mdpi.comnih.gov

Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Arachidonic acid has been shown to play a significant role in synaptic plasticity. Studies have demonstrated that arachidonic acid can induce a long-term enhancement of synaptic transmission in the hippocampus, a brain region critical for memory. nih.gov Furthermore, dietary supplementation with arachidonic acid has been shown to preserve synaptic plasticity in aged rats, suggesting a role in mitigating age-related cognitive decline. nih.govelsevierpure.com The mechanisms by which arachidonic acid influences synaptic plasticity are multifaceted and may involve its role as a retrograde messenger and its modulation of ion channels and neurotransmitter release.

Dysregulation in Neurodegenerative Disease Mechanisms (e.g., Alzheimer's, ALS, Parkinson's)

Arachidonic acid (AA) and its metabolites are significantly implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's disease (PD). nih.govmdpi.com Dysregulation of AA metabolism has been linked to the pathogenesis of these conditions. researchgate.net

In the context of Alzheimer's disease , AA metabolism is intricately involved with the disease's key pathological features: amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein. jneurology.com Increased levels of AA and its derivatives have been observed in the brain tissues of AD patients. researchgate.netjneurosci.org Free AA can be converted into prostaglandins, such as PGE2 and PGD2, which contribute to neuroinflammation. jneurology.com This neuroinflammatory response can have a dual role, aiding in the clearance of Aβ peptides in the early stages but also increasing the production of neurotoxic compounds as the disease progresses. jneurology.com Furthermore, some studies suggest that AA and its derivatives may activate kinases involved in the hyperphosphorylation of tau protein. jneurology.com The enzyme cytosolic phospholipase A2, which releases AA, has been shown to counteract the detrimental cognitive effects of Aβ oligomers. jneurology.com While some research on AD mouse models with AA-enriched diets showed a prevention of cognitive dysfunction and reduced formation of insoluble Aβ, other studies reported an increase in Aβ production and deposition. mdpi.com

The role of AA in Parkinson's disease and ALS is also an area of active investigation. nih.gov While the precise mechanisms are still being fully elucidated, the involvement of AA in neuroinflammatory and oxidative stress pathways is a common thread. mdpi.com

Contribution to Neuroinflammation and Oxidative Stress in Central Nervous System Disorders

Neuroinflammation, a hallmark of many central nervous system (CNS) disorders, is significantly influenced by arachidonic acid and its derivatives. nih.govbenthamscience.com This inflammatory response within the brain and spinal cord is a key factor in the onset of several neurodegenerative diseases. nih.govbenthamscience.com

Microglia, the primary immune cells of the CNS, play a central role in this process. When activated, microglia can trigger a proinflammatory response and oxidative stress. nih.govbenthamscience.com During this activation, enzymes like cyclooxygenases and phospholipase A2 are stimulated. nih.govbenthamscience.com Phospholipase A2 is crucial for releasing arachidonic acid from cell membranes, which is then converted into various mediators that regulate inflammation. nih.govbenthamscience.com

Experimental models of neuroinflammation have shown an increase in prostaglandins like prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), as well as leukotrienes. nih.govbenthamscience.com However, the role of these AA derivatives can be complex and sometimes conflicting. For instance, while some prostaglandins promote inflammation, others, like prostacyclin, may suppress certain inflammatory responses. nih.govbenthamscience.com Similarly, PGE2 has been shown in some in vitro studies to inhibit the production of certain inflammatory cytokines. nih.govbenthamscience.com

Oxidative stress is another critical component of CNS disorders where AA plays a role. AA is highly susceptible to lipid peroxidation by reactive oxygen species (ROS), leading to the formation of reactive aldehydes like 4-hydroxynonenal (4-HNE). jneurosci.orgfrontiersin.org These byproducts can damage cells by forming adducts with proteins, phospholipids (B1166683), and nucleic acids, thereby impairing cellular function and exacerbating neuronal damage. jneurosci.orgfrontiersin.org This process of lipid peroxidation is a known contributor to the pathology of diseases like Alzheimer's. frontiersin.org

Cardiovascular and Cardiometabolic Mechanistic Studies

Modulation of Vascular Tone and Endothelial Function

Arachidonic acid (AA) and its metabolites play a critical role in regulating vascular tone and endothelial function. mdpi.com The endothelium releases various mediators derived from AA that can act as either vasodilators or vasoconstrictors. mdpi.com

One of the key pathways involves the metabolism of AA by cytochrome P450 (CYP) enzymes to produce epoxyeicosatrienoic acids (EETs). ahajournals.orgnih.gov EETs act as endothelium-derived hyperpolarizing factors (EDHFs), causing vascular smooth muscle relaxation by opening calcium-activated potassium channels, which leads to hyperpolarization. ahajournals.orgnih.gov This mechanism contributes to endothelium-dependent relaxations in response to stimuli like acetylcholine and bradykinin. ahajournals.org

The cyclooxygenase (COX) pathway is another major route for AA metabolism, producing prostanoids such as prostacyclin (PGI2) and thromboxane A2 (TXA2). nih.gov PGI2, primarily produced by vascular endothelial cells, is a potent vasodilator. mdpi.comnih.gov Conversely, TXA2 acts as a vasoconstrictor and promotes platelet aggregation. nih.gov The balance between these two prostanoids is crucial for maintaining vascular homeostasis. nih.gov

The lipoxygenase (LOX) pathway also generates vasoactive metabolites. For example, 12-hydroxyeicosatetraenoic acid (12-HETE) can induce vasodilation by activating large-conductance, calcium-activated potassium channels in smooth muscle cells. physiology.org

Mechanisms in Atherosclerosis Progression and Lipid Accumulation

Arachidonic acid (AA) metabolism is deeply involved in the inflammatory processes that drive the progression of atherosclerosis. nih.gov AA and its derivatives are linked to both lipid metabolism and immunity, playing a key role in the development of cardiovascular diseases. mdpi.com

One of the initial steps in atherosclerosis is the accumulation of lipids within the arterial wall, leading to the formation of foam cells. nih.govresearchgate.net Circulating monocytes can take up AA released by damaged endothelial cells, which promotes the synthesis of neutral lipids and the formation of lipid droplets, contributing to their transformation into foam cells. nih.govresearchgate.net These fat-laden macrophages are a hallmark of atherosclerotic plaques. nih.govresearchgate.net

The metabolism of AA through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways generates a variety of pro-inflammatory eicosanoids. nih.gov These mediators contribute to the inflammatory environment within the atherosclerotic lesion. For instance, certain leukotrienes, derived from the LOX pathway, are involved in chemotaxis, attracting more immune cells to the plaque. mdpi.com

Furthermore, there is evidence suggesting a correlation between plasma levels of free AA and cholesterol-related lipoproteins. nih.gov Studies have shown a close relationship between free fatty acid 20:4 (arachidonic acid) and plasma concentrations of total cholesterol, LDL-C, and ApoB, indicating a potential role for AA in regulating plasma cholesterol and lipoprotein levels. nih.gov

Role in Myocardial Ischemia-Reperfusion Injury Mechanisms

Arachidonic acid (AA) and its metabolic pathways are significantly involved in the pathophysiology of myocardial ischemia-reperfusion injury (MIRI). nih.govresearchgate.netproquest.com When the blood supply is restored to the myocardium after a period of ischemia, a cascade of events is initiated that can paradoxically lead to further tissue damage. nih.govresearchgate.netproquest.com

During ischemia and reperfusion, there is an accumulation of free fatty acids, including a notable increase in AA. physiology.org The subsequent metabolism of this excess AA through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways produces a variety of bioactive metabolites that contribute to MIRI. nih.govresearchgate.netproquest.comresearchgate.net

The COX pathway generates prostaglandins and thromboxanes. proquest.com While COX-2 expression is induced during ischemia-reperfusion and may have some protective roles, other metabolites can be detrimental. proquest.com

The LOX pathway has been shown to play a role in mitochondrial depolarization in myocytes, which can contribute to arrhythmogenesis following ischemia-reperfusion. physiology.org

The CYP pathway produces metabolites like 20-hydroxyeicosatetraenoic acid (20-HETE), which can increase the production of reactive oxygen species (ROS) and induce calcium overload in myocardial cells, leading to apoptosis and exacerbating MIRI. proquest.com

Key mechanisms by which AA metabolites contribute to MIRI include:

Oxidative Stress: The metabolism of AA can lead to the generation of ROS. proquest.com

Inflammation: Various eicosanoids are potent inflammatory mediators. nih.gov

Calcium Overload: Certain metabolites can alter calcium channel activity. proquest.com

Apoptosis and Autophagy: AA metabolites can induce programmed cell death pathways. nih.govproquest.com

Hypertension Pathophysiology

Arachidonic acid (AA) and its metabolites play a significant role in the complex pathophysiology of hypertension. nih.gov They are involved in regulating vascular tone, renal function, and inflammation, all of which are critical in blood pressure control. nih.govnih.gov

Metabolites of AA produced by cytochrome P450 (CYP) enzymes, such as epoxyeicosatrienoic acids (EETs) and 20-hydroxyeicosatetraenoic acid (20-HETE), have opposing effects on blood pressure. nih.govnih.gov

EETs generally act as vasodilators and have antihypertensive properties. They contribute to the regulation of vascular tone and have protective effects on the endothelium. nih.govnih.gov Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes EETs, and its inhibition is being explored as a therapeutic strategy for hypertension. nih.gov

20-HETE , on the other hand, is a potent vasoconstrictor and is involved in the autoregulation of renal blood flow. nih.gov Increased levels of 20-HETE can contribute to elevated blood pressure. nih.gov

The balance between these and other AA metabolites is crucial for maintaining normal blood pressure. nih.gov Dysregulation of AA metabolism, leading to an imbalance favoring vasoconstrictive and pro-inflammatory metabolites over vasodilatory and anti-inflammatory ones, can contribute to the development and progression of hypertension. nih.gov Furthermore, alterations in cell membrane composition, including an increase in membrane arachidonic acid, have been observed in hypertensive animals. oup.com

Mechanistic Roles in Cancer Development and Progression

The metabolism of arachidonic acid is frequently dysregulated in cancer, influencing the tumor microenvironment and promoting disease progression. nih.govfrontiersin.org

The tumor microenvironment (TME) often shows high concentrations of arachidonic acid, a factor associated with adverse clinical outcomes in some cancers, such as ovarian cancer. frontiersin.orgnih.gov Enzymes and metabolites related to the arachidonic acid pathway are key regulators of pathophysiological processes within the TME. frontiersin.org For instance, high levels of arachidonic acid can impair the signaling and transcriptional responses of tumor-associated macrophages (TAMs), fostering an immunosuppressive environment that aids tumor growth. frontiersin.orgnih.gov This impairment is linked to the disruption of lipid raft structures within the macrophage cell membranes, which interferes with critical signaling pathways like the JAK-STAT pathway. nih.gov

In breast cancer, stromal cells, including those in adipose tissue, provide metabolites through CYP-mediated pathways that favor the production of pro-tumorigenic eicosanoids from arachidonic acid. mdpi.com

Eicosanoids derived from arachidonic acid are potent modulators of cancer hallmarks, including cell proliferation, migration, and the formation of new blood vessels (angiogenesis). nih.govelsevier.es

Cell Proliferation and Migration : Metabolites from the COX, LOX, and CYP pathways can promote tumor development by regulating processes like cell proliferation, chemotaxis, and migration. frontiersin.org Prostaglandin E2 (PGE2), a major product of the COX-2 enzyme, is known to promote cancer cell proliferation and metastasis in various cancers. nih.govfrontiersin.org Similarly, products of the 12-LOX enzyme, such as 12-hydroxyeicosatetraenoic acid (12-HETE), have been shown to encourage the proliferation, adhesion, and migration of several types of cancer cells. frontiersin.orgmdpi.com

Angiogenesis : Angiogenesis is essential for tumor growth, providing nutrients and pathways for metastasis. frontiersin.orgnih.govnih.gov Eicosanoids are deeply implicated in this process. nih.govnih.gov Enzymes like COX-2 and 12-LOX are often found at increased levels in various cancers and enhance the angiogenic potential of carcinoma cells when overexpressed. nih.gov Metabolites from the CYP pathway, such as 20-HETE and epoxyeicosatrienoic acids (EETs), are also recognized as important mediators in pathological angiogenesis. mdpi.comspringermedizin.de

Table 1: Influence of Key Arachidonic Acid Metabolites on Cancer Processes

Metabolite/Enzyme PathwayKey Metabolite(s)Effect on Cancer CellsReference(s)
Cyclooxygenase (COX) Prostaglandin E2 (PGE2)Promotes proliferation, migration, and angiogenesis; inhibits apoptosis. nih.govelsevier.esresearchgate.net
Lipoxygenase (LOX) 12-HETE, LeukotrienesPromotes proliferation, migration, and angiogenesis. frontiersin.orgmdpi.com
Cytochrome P450 (CYP) 20-HETE, EETsPromotes inflammation, angiogenesis, and neovascularization. mdpi.comspringermedizin.de

Other Organ-Specific Mechanistic Studies

The influence of arachidonic acid and its metabolites extends to the specific physiology and pathophysiology of various organs.

Arachidonic acid and its derivatives play a critical role in pancreatic health and disease, including pancreatitis and diabetes. nih.govnih.gov

Pancreatitis : Arachidonic acid and its metabolites are involved in the significant inflammatory responses that characterize pancreatitis. nih.gov

Diabetes : In the context of pancreatic β-cells and insulin secretion, arachidonic acid has complex roles. It is well-established that arachidonic acid itself stimulates insulin secretion. diabetesjournals.org However, its metabolites produced via the COX-2 and LOX pathways have been implicated in cytokine-mediated damage to β-cells. diabetesjournals.org Studies on human islets of Langerhans show that inhibiting the COX-2 and 12-LOX enzymes enhances both basal and glucose-induced insulin secretion, suggesting that arachidonic acid, rather than its metabolites, is the primary stimulator in this context. diabetesjournals.org Furthermore, arachidonic acid can protect pancreatic β-cells against the toxic effects of saturated fatty acids like palmitate, which are known to contribute to β-cell death in type 2 diabetes. portlandpress.com Conversely, some arachidonic acid metabolites, like lipoxin A4 (LXA4), have anti-inflammatory and anti-diabetic properties. nih.govresearchgate.net

Table 2: Role of Arachidonic Acid and its Metabolites in Pancreatic β-Cell Function

MoleculePathway/SourceRole in Insulin Secretion/β-Cell HealthReference(s)
Arachidonic Acid Released from membrane phospholipidsDirectly stimulates insulin secretion; Protects against palmitate-induced toxicity. diabetesjournals.orgportlandpress.com
COX-2 Metabolites Cyclooxygenase-2Implicated in cytokine-mediated β-cell damage; Inhibition enhances insulin secretion. diabetesjournals.org
LOX Metabolites LipoxygenaseImplicated in cytokine-mediated β-cell damage; Inhibition enhances insulin secretion. diabetesjournals.org
Lipoxin A4 (LXA4) Arachidonic Acid MetabolitePotent anti-inflammatory; may prevent diabetes. nih.govresearchgate.net

Arachidonic acid metabolites, particularly prostaglandins, have significant, though sometimes paradoxical, effects on bone metabolism. oup.comnih.gov

Bone Resorption : Many prostaglandins are known to stimulate bone resorption in organ culture. oup.comnih.gov However, direct application of Prostaglandin E1 (PGE1) and PGE2 to isolated osteoclasts—the cells responsible for bone breakdown—has been shown to inhibit their resorptive activity. oup.comnih.gov This suggests that the inhibition of osteoclastic resorption may be a primary physiological role of prostaglandin production in bone. oup.comnih.gov

Bone Mineral Content : Some studies in animal models suggest that high dietary intake of arachidonic acid, particularly in the context of a high-fat diet, may reduce whole-body bone mineral content. nih.gov Conversely, other research indicates that the ratio of omega-6 to omega-3 fatty acids is crucial, with high levels of arachidonic acid potentially aggravating bone loss in models of osteoporosis by affecting the production of PGE2. rsc.org

The balance between different arachidonic acid metabolites is crucial for maintaining normal pulmonary vascular tone, and an imbalance is a key feature in the pathogenesis of pulmonary arterial hypertension (PAH). shu.edu.cnnih.goversnet.org

Vasoconstriction and Vasodilation : In the pulmonary vasculature, there is a critical balance between the vasodilator and anti-platelet aggregator prostacyclin (PGI2) and the vasoconstrictor and platelet activator thromboxane A2, both of which are synthesized from arachidonic acid. nih.goversnet.org In PAH, the production of prostacyclin is often reduced, while thromboxane levels are increased, contributing to the elevated pulmonary artery pressure and vascular resistance characteristic of the disease. nih.goversnet.org

Inflammation and Remodeling : Metabolites from the LOX pathway, such as leukotrienes and 15-HETE, are also implicated in PAH. nih.gov These molecules can promote inflammation, oxidative stress, and the vascular remodeling that leads to the narrowing of pulmonary arteries. nih.gov Some studies have noted sex-specific differences, with the 15-LOX pathway being more active in females, potentially contributing to the higher incidence of PAH in women. ahajournals.org

Renal Pathophysiology

Arachidonic acid (AA) and its extensive family of bioactive metabolites, collectively known as eicosanoids, play a critical role in the regulation of renal physiology and are deeply implicated in the pathophysiology of various kidney diseases. nih.govnih.gov Within the kidney, AA is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). mdpi.comnih.gov The balance and interplay of the metabolites produced by these pathways are vital for maintaining renal hemodynamics, glomerular filtration, tubular function, and managing inflammatory responses. portlandpress.comabdominalkey.com Dysregulation in these pathways contributes significantly to kidney dysfunction in conditions such as hypertension, diabetes, acute kidney injury (AKI), and chronic kidney disease (CKD). nih.govportlandpress.com

Metabolic Pathways of Arachidonic Acid in the Kidney

Arachidonic acid is released from the cell membrane phospholipids by the action of phospholipase A2. nih.govmdpi.com Once liberated, it serves as a substrate for the following enzymatic pathways, each producing a distinct class of eicosanoids with specific functions in the kidney:

Cyclooxygenase (COX) Pathway: This pathway, involving enzymes COX-1 and COX-2, converts AA into prostaglandins (PGs) and thromboxanes (TXs). mdpi.comnih.gov Prostaglandin E2 (PGE2) and Prostacyclin (PGI2) are major renal prostaglandins that act as vasodilators, particularly of the afferent arteriole, thus playing a crucial role in maintaining renal blood flow (RBF) and glomerular filtration rate (GFR), especially under conditions of reduced renal perfusion. nih.govrenalfellow.orgunmc.edu Thromboxane A2 (TXA2), in contrast, is a potent vasoconstrictor and promotes platelet aggregation, which can be detrimental in certain renal pathologies. mdpi.comnih.gov

Lipoxygenase (LOX) Pathway: The LOX pathway metabolizes AA into leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). mdpi.comnih.gov These molecules are potent mediators of inflammation. mdpi.com For instance, Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and its increased levels can lead to inflammatory damage in the kidney. mdpi.comresearchgate.net

Cytochrome P450 (CYP450) Pathway: This is a major metabolic pathway for AA in the kidney. nih.gov It generates two important classes of metabolites: HETEs and epoxyeicosatrienoic acids (EETs). mdpi.com 20-HETE is a significant metabolite in this pathway, known for its complex roles. It is a potent vasoconstrictor of the preglomerular vasculature and contributes to the autoregulation of renal blood flow and myogenic tone. ahajournals.orgmdpi.com However, it also has natriuretic effects by inhibiting sodium transport in the proximal tubule and the thick ascending loop of Henle. ahajournals.orgwikipedia.org EETs, on the other hand, generally exhibit protective effects in the kidney. They are vasodilators, possess anti-inflammatory, anti-apoptotic, and anti-fibrotic properties, and contribute to the regulation of tubular sodium transport. physiology.orgnih.govoup.com

Enzyme PathwayKey MetabolitesPrimary Functions/Roles in the Kidney
Cyclooxygenase (COX) Prostaglandins (PGE2, PGI2), Thromboxane A2 (TXA2)PGE2/PGI2: Vasodilation, maintenance of RBF and GFR. nih.gov TXA2: Vasoconstriction, platelet aggregation. mdpi.com
Lipoxygenase (LOX) Leukotrienes (e.g., LTB4), HETEsPotent inflammatory mediators; LTB4 mediates neutrophil recruitment. mdpi.comresearchgate.net
Cytochrome P450 (CYP450) 20-HETE, Epoxyeicosatrienoic acids (EETs)20-HETE: Vasoconstriction, autoregulation of RBF, inhibition of sodium transport. ahajournals.orgmdpi.com EETs: Vasodilation, anti-inflammatory, anti-fibrotic actions. physiology.orgnih.gov

Role in Renal Hemodynamics and Function

The eicosanoid products of arachidonic acid metabolism are crucial regulators of renal vascular tone and hemodynamics. A delicate balance between vasodilatory and vasoconstrictive metabolites ensures proper renal function.

Under normal physiological conditions, vasodilatory prostaglandins like PGI2 and PGE2 have a minimal role in regulating renal blood flow. unmc.edu However, in states of renal hypoperfusion (e.g., volume depletion), the synthesis of these prostaglandins increases as a compensatory mechanism to counteract the effects of vasoconstrictors like angiotensin II and norepinephrine, thereby preserving RBF and GFR. nih.govnih.gov Inhibition of prostaglandin synthesis in such conditions can lead to afferent arteriole constriction and a sharp decline in renal function. abdominalkey.comrenalfellow.org

The CYP450 metabolite 20-HETE is a key player in the autoregulation of renal blood flow. ahajournals.orgmdpi.com It acts as a potent vasoconstrictor in the renal microvasculature. mdpi.com Conversely, EETs act as endothelium-derived hyperpolarizing factors, causing vasodilation and increasing renal blood flow. nih.govoup.com Alterations in the balance between 20-HETE and EETs are implicated in the pathogenesis of hypertension and associated renal injury. portlandpress.comnih.gov

Metabolite ClassPrimary Effect on Renal VasculatureImpact on Renal Blood Flow (RBF)
Prostaglandins (PGE2, PGI2) Vasodilation (afferent arteriole) renalfellow.orgIncrease/Maintain nih.gov
Thromboxane A2 Vasoconstriction nih.govDecrease
20-HETE Vasoconstriction mdpi.comDecrease/Autoregulation ahajournals.org
EETs Vasodilation nih.govIncrease nih.gov

Involvement in Kidney Disease

Dysregulation of arachidonic acid metabolism is a common feature in many kidney diseases, contributing to inflammation, fibrosis, and progressive loss of renal function. nih.gov

In acute kidney injury (AKI) , particularly ischemia-reperfusion injury, there is an increased production of inflammatory eicosanoids such as prostaglandins, TXA2, and LTB4, which contribute to tissue damage. mdpi.comresearchgate.net Conversely, certain metabolites like 14,15-EET have shown protective effects by mitigating renal tubular epithelial cell damage. mdpi.comnih.gov

In chronic kidney disease (CKD) and diabetic nephropathy , altered eicosanoid profiles contribute to renal inflammation, oxidative stress, and fibrosis. nih.govnih.gov For example, increased levels of 20-HETE have been associated with the severity of diabetic kidney disease. nih.gov The progression of renal fibrosis, a hallmark of CKD, can be influenced by AA metabolites. mdpi.comunimi.it EETs have demonstrated anti-fibrotic effects, suggesting that enhancing their levels could be a therapeutic strategy. physiology.org

In hypertension-associated renal disease , an imbalance in vasoactive eicosanoids plays a significant role. portlandpress.com Increased vascular production of the vasoconstrictor 20-HETE can contribute to elevated renal vascular resistance and hypertension. ahajournals.orgnih.gov Conversely, a reduction in the vasodilatory and natriuretic EETs can also lead to hypertension and kidney injury. nih.gov

Eicosanoids are also considered potential biomarkers for detecting various renal conditions, including AKI, glomerulonephritis, and diabetic nephropathy, due to their involvement in inflammatory and oxidative stress pathways. nih.govnih.gov

Advanced Quantitative Methodologies for Arachidonic Acid and Metabolite Research

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) has become the cornerstone for the analysis of arachidonic acid and its metabolites due to its high sensitivity, specificity, and versatility. creative-proteomics.com When coupled with chromatographic separation techniques, MS allows for the comprehensive profiling and targeted quantification of eicosanoids.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of fatty acids, including arachidonic acid. nih.gov For GC analysis, the polarity and low volatility of fatty acids necessitate a derivatization step to convert them into more volatile, non-polar esters. nih.gov A common method involves derivatization with pentafluorobenzyl (PFB) bromide, followed by analysis using negative chemical ionization (NCI) GC-MS. nih.gov This approach offers high sensitivity and is well-suited for targeted quantification.

The use of stable isotope dilution, where a deuterated analog of the target analyte is added to the sample as an internal standard, significantly enhances the precision and accuracy of quantification by correcting for losses during sample preparation and analysis. nih.gov While effective for quantifying the parent arachidonic acid, GC-MS is less suitable for analyzing thermally unstable metabolites like epoxyeicosatrienoic acids (EETs). creative-proteomics.com

A standardized GC-MS method has been developed for the quantitative profiling of cyclooxygenase metabolites of arachidonic acid in various animal tissues, revealing tissue-specific differences in synthesis capacity and prostaglandin (B15479496) profiles. nih.gov For instance, major products detected were 6-ketoprostaglandin F1alpha in the lung and stomach, prostaglandin D2 in the spleen and brain, prostaglandin F2alpha in the kidney, and prostaglandin E2 in seminal vesicles. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Analysis

Parameter Setting
Derivatization Reagent Pentafluorobenzyl (PFB) bromide
Ionization Mode Negative Chemical Ionization (NCI)
Reagent Gas Methane
Quadrupole Temperature 250°C
Source Temperature 280°C
Electron Energy 200 eV

| Quantification Principle | Stable Isotope Dilution |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have become the primary tools for the comprehensive analysis of arachidonic acid metabolites. creative-proteomics.com These techniques offer several advantages over GC-MS, including the ability to analyze a wider range of metabolites with varying polarities and thermal stabilities without the need for derivatization. creative-proteomics.commdpi.com

LC-MS/MS methods are highly selective and sensitive, making them suitable for measuring the low concentrations of eicosanoids typically found in biological samples. knu.ac.kr These methods are widely used for both qualitative and quantitative analysis of AA metabolites. creative-proteomics.com The development of UPLC systems has further enhanced chromatographic resolution and reduced analysis times. creative-proteomics.com

A robust LC-MS/MS method has been developed for the simultaneous measurement of arachidonic acid and 32 of its metabolites in human plasma. knu.ac.kr This method utilizes solid-phase extraction for sample preparation and a C8 column for chromatographic separation. knu.ac.kr Detection is performed using tandem mass spectrometry with an electrospray ionization (ESI) interface in negative ion mode. knu.ac.kr The method has been validated with a lower limit of quantitation ranging from 10 to 400 pg/mL for the various analytes. knu.ac.kr

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-Tof) and Quadrupole-Linear Ion Trap (Q-Trap) mass spectrometers, provide highly accurate mass measurements, which are invaluable for the structural elucidation and characterization of novel arachidonic acid metabolites. The high mass accuracy of these instruments allows for the determination of elemental compositions and facilitates the differentiation of isobaric compounds.

HRMS is particularly useful in untargeted lipidomics studies where the goal is to identify as many lipid species as possible in a sample. The combination of high-resolution precursor ion selection and fragmentation analysis (MS/MS) provides detailed structural information for metabolite identification.

Sample Preparation and Extraction Strategies for Biological Matrices (e.g., Tissues, Plasma, Cells, Extracellular Vesicles, Feces)

The accurate quantification of arachidonic acid and its metabolites is highly dependent on the efficiency and reproducibility of the sample preparation and extraction procedures. The choice of method depends on the biological matrix and the specific analytes of interest.

Common extraction techniques include:

Protein Precipitation (PPT): This method is often used for plasma and serum samples. mdpi.com Organic solvents like methanol (B129727) or acetonitrile, sometimes in combination with zinc sulfate, are used to precipitate proteins, releasing the analytes into the supernatant. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a straightforward technique used to separate lipids from aqueous matrices. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used and effective method for the purification and concentration of eicosanoids from various biological samples. knu.ac.kr Octadecylsilyl (C18) silica (B1680970) is a common sorbent that retains arachidonic acid and its oxygenated metabolites. nih.govnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analytes with an appropriate solvent. mdpi.com

For fecal samples, a common procedure involves freezing the sample in liquid nitrogen, grinding it into a powder, and extracting with cold methanol. nih.gov Internal standards are added, and after centrifugation, the supernatant is collected, dried, and reconstituted for LC-MS/MS analysis. nih.gov

Targeted vs. Untargeted Lipidomics Approaches for Arachidonic Acid Pathway Analysis

Lipidomics, the large-scale study of cellular lipids, can be broadly categorized into two main approaches: targeted and untargeted analysis. creative-proteomics.com

Targeted Lipidomics: This hypothesis-driven approach focuses on the quantification of a predefined set of known arachidonic acid metabolites. creative-proteomics.com It offers high sensitivity, precision, and accuracy, making it ideal for biomarker validation and studying specific metabolic pathways. creative-proteomics.com Targeted methods often employ techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for quantification. nih.gov

Untargeted Lipidomics: This exploratory approach aims to comprehensively profile as many lipid species as possible within a sample, without pre-selection. creative-proteomics.com Untargeted lipidomics is valuable for discovering novel biomarkers and gaining a broader understanding of the lipidome in response to stimuli or disease. creative-proteomics.commass-analytica.com This approach typically utilizes high-resolution mass spectrometry to identify and quantify a wide range of lipids. escholarship.org

Both approaches have been successfully applied to study the role of arachidonic acid metabolism in various conditions. For example, untargeted and targeted metabolomics have been used to investigate the pathogenesis of fatty liver hemorrhagic syndrome in laying hens, revealing significant alterations in arachidonic acid metabolism. nih.gov Similarly, both approaches have been used to characterize the serum lipidomic profiles of cynomolgus monkeys with type 2 diabetes mellitus, identifying potential biomarkers. nih.gov

Chiral Analysis Techniques for Stereoisomeric Metabolites

Many of the enzymatic and non-enzymatic products of arachidonic acid metabolism are chiral, meaning they exist as non-superimposable mirror images called enantiomers. upenn.edu The biological activity of these enantiomers can differ significantly. Therefore, the ability to separate and quantify individual stereoisomers is crucial for understanding their specific roles in physiology and pathology. nih.gov

Chiral chromatography is the primary technique used for the separation of these stereoisomers. This can be achieved through:

Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) columns with chiral stationary phases, such as Chiralpak AD or AD-RH, are effective for the enantiomeric resolution of hydroxy and hydroperoxy derivatives of arachidonic acid. nih.gov These columns can achieve baseline separation of various isomers. nih.gov

Derivatization with Chiral Reagents: An alternative approach involves derivatizing the chiral analytes with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. aocs.org

Chiral LC-MS methods are essential for distinguishing between enzymatic and non-enzymatic oxidation products, as enzymatic pathways are typically stereoselective, while non-enzymatic pathways produce racemic mixtures. upenn.edu For example, chiral LC-MS/MS has been used to resolve and quantify the 12(S)-HETE and 12(R)-HETE enantiomers in fecal samples. nih.gov Chiral HPLC methods have also been developed for the separation of enantiomeric forms of natural prostaglandins (B1171923). mdpi.com

Table 2: Mentioned Compounds

Compound Name Abbreviation
Arachidonic Acid AA
Epoxyeicosatrienoic Acids EETs
6-ketoprostaglandin F1alpha
Prostaglandin D2 PGD2
Prostaglandin F2alpha PGF2alpha
Prostaglandin E2 PGE2
12(S)-hydroxyeicosatetraenoic acid 12(S)-HETE

Stable Isotope Labeling and Tracing for Metabolic Flux Studies

Stable isotope labeling is a powerful technique for investigating the complex dynamics of arachidonic acid (AA) metabolism. This approach involves the introduction of AA that has been enriched with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system. mdpi.comcreative-proteomics.com By tracing the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rates of metabolite conversion, a field known as metabolic flux analysis. creative-proteomics.comfrontiersin.org

The core principle of this methodology lies in the ability of mass spectrometry to differentiate between the isotopically labeled compounds and their endogenous, unlabeled counterparts based on the mass difference. acs.org This allows for the precise tracking of the metabolic fate of the exogenously supplied AA. For example, deuterium-labeled AA (d-AA) has been used to investigate the metabolic remodeling of lipids in various cellular processes. nih.gov

A notable application of this technique is in dual-isotope labeling, which enhances the confidence in identifying labeled species. By using two different isotopic labels, a characteristic doublet peak appears in the mass spectra, simplifying the identification of metabolites derived from the administered labeled precursor. nih.gov This approach has been successfully employed to track the fate of exogenous arachidonic acid in the context of ferroptosis, a form of regulated cell death involving lipid peroxidation. acs.orgnih.gov

The experimental design for metabolic flux analysis typically involves exposing cells or organisms to the labeled precursor for a defined period, allowing for the label to integrate into the metabolic network. mdpi.com Subsequent analysis of the isotopic enrichment patterns in various metabolites provides a quantitative measure of the flux through different enzymatic pathways, such as those initiated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.

Interactive Table: Common Stable Isotopes Used in Arachidonic Acid Tracing

Isotope Common Labeled Positions on Arachidonic Acid Typical Application
Deuterium (²H) d5, d8, d11 Tracing metabolic fate and flux

Method Validation Considerations in Quantitative Research

The validation of analytical methods is a critical prerequisite for obtaining reliable and reproducible quantitative data on arachidonic acid and its myriad metabolites. nih.govrsc.org Given the low endogenous concentrations and the structural similarity of these lipid mediators, rigorous validation is essential to ensure the accuracy and precision of the results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for this purpose, offering high sensitivity and specificity. nih.govnih.govcreative-proteomics.com

A comprehensive method validation encompasses several key parameters, as outlined by regulatory guidelines for bioanalytical methods. rsc.org Specificity is paramount and ensures that the analytical signal is unequivocally from the analyte of interest, without interference from other matrix components. nih.gov This is often achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in MS/MS analysis. nih.gov

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. nih.gov For eicosanoids, LLOQs in the low picogram to nanogram per milliliter range are often required and achieved. nih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. nih.gov Both are typically assessed at multiple concentration levels, including the LLOQ, and should fall within predefined acceptance criteria, commonly ±15% (or ±20% at the LLOQ) of the nominal concentration. nih.gov

Recovery experiments are conducted to determine the efficiency of the sample preparation process, such as liquid-liquid extraction or solid-phase extraction. nih.govnih.gov Consistent and high recovery is desirable to ensure that the measured concentration accurately reflects the original concentration in the biological sample. nih.gov The stability of the analytes in the biological matrix under various storage and handling conditions must also be thoroughly evaluated to prevent degradation and ensure the integrity of the samples.

Finally, the matrix effect is a crucial consideration, as components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov This is often evaluated by comparing the analytical response of an analyte in the presence and absence of the biological matrix. The use of stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, is a common and effective strategy to compensate for these variations.

Interactive Table: Key Parameters for Bioanalytical Method Validation of Arachidonic Acid Metabolites

Validation Parameter Description Common Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks at the retention time of the analyte.
Linearity The range over which the analytical response is directly proportional to the concentration. Correlation coefficient (r²) > 0.99.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified reliably. Signal-to-noise ratio > 10; Accuracy and precision within ±20%.
Accuracy The closeness of the measured concentration to the true concentration. Within ±15% of the nominal value (except for LLOQ).
Precision The reproducibility of replicate measurements. Coefficient of variation (CV) ≤ 15% (except for LLOQ).
Recovery The efficiency of the extraction procedure. Should be consistent and reproducible.
Matrix Effect The influence of matrix components on the ionization of the analyte. Assessed to ensure it does not compromise accuracy.

| Stability | The chemical stability of the analyte in the biological matrix under defined conditions. | Analyte concentration should remain within ±15% of the initial value. |

Regulation of Arachidonic Acid Homeostasis and Lipid Signaling Networks

Phospholipase-Mediated Release from Membrane Phospholipids (B1166683) (PLA2, PLC, PLD)

The release of arachidonic acid from the sn-2 position of membrane phospholipids is the rate-limiting step in the synthesis of its bioactive metabolites, known as eicosanoids. thegoodscentscompany.com This process is primarily mediated by a group of enzymes called phospholipases.

Phospholipase A2 (PLA2): The PLA2 superfamily of enzymes is considered the most significant contributor to the release of arachidonic acid. nih.gov These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of phospholipids, directly liberating arachidonic acid and a lysophospholipid. biolyphar.com There are several isoforms of PLA2, with cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2) being particularly important. nih.gov The activation of cPLA2 is often dependent on an increase in intracellular calcium ions and can be stimulated by phosphorylation by mitogen-activated protein kinases (MAPK). youtube.comyoutube.com In response to various stimuli, cPLA2 translocates from the cytosol to the nuclear envelope and endoplasmic reticulum to access its phospholipid substrates. youtube.comyoutube.com

Phospholipase C (PLC): The activation of phospholipase C offers an indirect pathway for arachidonic acid release. nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The generated DAG can then be acted upon by diacylglycerol lipase (B570770) to produce 2-arachidonoylglycerol, from which arachidonic acid can be released by monoacylglycerol lipase. nih.gov This pathway has been shown to be important in acetylcholine-induced vascular relaxation. nih.gov

Phospholipase D (PLD): Phospholipase D also contributes to arachidonic acid release through a sequential pathway. PLD hydrolyzes phosphatidylcholine to generate phosphatidic acid and choline. The phosphatidic acid can then be converted to diacylglycerol, which enters the same pathway as described for PLC, ultimately leading to the liberation of arachidonic acid.

The following table summarizes the primary phospholipases involved in arachidonic acid release:

PhospholipasePrimary SubstrateMechanism of AA ReleaseKey Activators/Regulators
Phospholipase A2 (PLA2)Phospholipids (e.g., Phosphatidylcholine)Direct hydrolysis of the sn-2 ester bond.Increased intracellular Ca2+, MAP Kinase phosphorylation. youtube.comyoutube.com
Phospholipase C (PLC)Phosphatidylinositol 4,5-bisphosphate (PIP2)Indirectly via the generation of diacylglycerol (DAG). nih.govG-protein coupled receptors.
Phospholipase D (PLD)PhosphatidylcholineIndirectly via the generation of phosphatidic acid and subsequently DAG.G protein–coupled receptors, receptor tyrosine kinases.

Acyltransferase and Transacylase Activities in Arachidonic Acid Esterification and Remodeling

Once released, free arachidonic acid can be reincorporated into membrane phospholipids through a process known as the Lands cycle, which involves acyltransferases and transacylases. This reacylation/deacylation cycle is crucial for maintaining low intracellular concentrations of free arachidonic acid and for remodeling the fatty acid composition of cellular membranes. thegoodscentscompany.com

Acyl-CoA:lysophospholipid acyltransferases (ALATs): These enzymes are key to the esterification of arachidonic acid into lysophospholipids. They utilize an activated form of arachidonic acid, arachidonoyl-CoA, and transfer it to a lysophospholipid, thereby reforming a phospholipid. This system is involved in creating phospholipid molecules that typically contain a saturated fatty acid at the sn-1 position and an unsaturated fatty acid, like arachidonic acid, at the sn-2 position.

CoA-Independent Transacylase (CoA-IT): This enzyme catalyzes the direct transfer of polyunsaturated fatty acids, including arachidonic acid, from a donor phospholipid to an acceptor lysophospholipid without the need for coenzyme A. This pathway is thought to be important for the accumulation of arachidonic acid in specific phospholipid pools, such as ether-containing phospholipids.

The table below details the enzymes involved in the re-esterification and remodeling of arachidonic acid:

Enzyme TypeFunctionCofactor RequirementSignificance
Acyl-CoA:lysophospholipid acyltransferases (ALATs)Incorporates arachidonoyl-CoA into lysophospholipids.Coenzyme A (to form arachidonoyl-CoA).Key for the de novo synthesis and remodeling of phospholipids containing arachidonic acid.
CoA-Independent Transacylase (CoA-IT)Directly transfers arachidonic acid between phospholipids and lysophospholipids.None.Important for the specific localization and accumulation of arachidonic acid within membrane phospholipids.

Interplay with Other Polyunsaturated Fatty Acid Pathways (e.g., Omega-3 Fatty Acids)

The metabolic pathways of arachidonic acid (an omega-6 fatty acid) are closely intertwined with those of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). wikipedia.org This interplay is largely competitive, as both classes of polyunsaturated fatty acids are substrates for the same enzymes.

Enzymatic Competition: The enzymes that convert arachidonic acid into proinflammatory eicosanoids (prostaglandins of the 2-series and leukotrienes of the 4-series) also act on EPA and DHA. wikipedia.org When EPA is used as a substrate, it is converted into less inflammatory prostaglandins (B1171923) of the 3-series and leukotrienes of the 5-series. wikipedia.org Therefore, an increased availability of omega-3 fatty acids can competitively inhibit the production of potent proinflammatory mediators derived from arachidonic acid.

Desaturase and Elongase Competition: In the biosynthesis of long-chain polyunsaturated fatty acids from their precursors, linoleic acid (for omega-6) and alpha-linolenic acid (for omega-3), the same set of desaturase and elongase enzymes are utilized. A high intake of linoleic acid can therefore reduce the conversion of alpha-linolenic acid to EPA and DHA.

Feedback Regulation and Cross-talk in Eicosanoid Synthesis

The synthesis of eicosanoids from arachidonic acid is subject to complex feedback regulation and cross-talk between different enzymatic pathways. The products of one pathway can influence the activity of another, allowing for fine-tuning of the cellular response.

Feedback Inhibition: The production of eicosanoids is tightly regulated to prevent excessive inflammation. For instance, some prostaglandins can stimulate the production of anti-inflammatory cytokines, which in turn can suppress the expression of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis.

Cross-talk between Pathways: There is significant cross-talk between the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways of arachidonic acid metabolism. thegoodscentscompany.com For example, the products of the LOX pathway, leukotrienes, can influence the activity of cells that primarily produce prostaglandins. Furthermore, the endocannabinoid system, which produces signaling molecules like anandamide (B1667382) (arachidonoylethanolamide) from arachidonic acid-containing phospholipids, can be modulated by and can modulate the eicosanoid pathways. This intricate network of interactions ensures a highly regulated and context-specific response to stimuli.

Future Research Directions and Unexplored Mechanistic Avenues

Discovery and Characterization of Novel Arachidonic Acid-Derived Lipid Mediators

Arachidonic acid is metabolized by three primary enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—into a vast array of bioactive lipids known as eicosanoids. nih.govcncb.ac.cn While classical eicosanoids like prostaglandins (B1171923) and leukotrienes are well-studied, ongoing research continues to identify novel AA-derived mediators with unique structures and functions. nih.gov The discovery of specialized pro-resolving mediators (SPMs), such as lipoxins, has been a significant advancement, revealing that AA is a precursor to molecules that actively resolve inflammation, not just promote it. nih.govnih.gov

Future research will focus on:

Advanced Analytical Techniques: Utilizing cutting-edge mass spectrometry and lipidomic approaches to detect and identify previously unknown, low-abundance AA metabolites in various biological samples. nih.govbalsinde.org

Biosynthetic Pathway Elucidation: Determining the specific enzymes and cellular conditions responsible for the generation of these novel mediators. For instance, the formation of lipoxins involves the transcellular metabolism of AA, requiring the interaction of different cell types, such as neutrophils and platelets, each contributing specific enzymes like 5-LOX and 12-LOX. nih.gov

Functional Characterization: Investigating the biological activities of newly discovered mediators, including their specific receptors, downstream signaling pathways, and roles in physiological processes and diseases like inflammation, cancer, and cardiovascular conditions. nih.govcncb.ac.cn Recent studies have identified various hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) as having significant roles in disease progression. researchgate.net

Selected AA-Derived Mediator Class Key Biosynthetic Enzymes Primary Functions Associated Pathologies
Prostanoids (Prostaglandins, Thromboxanes)Cyclooxygenases (COX-1, COX-2), specific synthases researchgate.netInflammation, pain, fever, platelet aggregation, vasodilation/vasoconstriction researchgate.netmdpi.comnih.govInflammatory diseases, cardiovascular disease, cancer nih.govcncb.ac.cn
Leukotrienes 5-Lipoxygenase (5-LOX) nih.govInflammation, allergic responses, chemotaxis nih.govfrontiersin.orgAsthma, allergies, inflammatory disorders nih.gov
Lipoxins 5-LOX, 12-LOX, 15-LOX nih.govAnti-inflammation, resolution of inflammation nih.govresearchgate.netChronic inflammatory diseases nih.gov
Epoxyeicosatrienoic Acids (EETs) Cytochrome P450 (CYP) Epoxygenases nih.govcncb.ac.cnVasodilation, anti-inflammation, cardioprotection nih.govCardiovascular disease, cancer nih.govcncb.ac.cn
Hydroxyeicosatetraenoic Acids (HETEs) Lipoxygenases (LOX), Cytochrome P450 (CYP) ω-hydroxylases nih.govresearchgate.netPro-inflammatory, regulation of cell growth and migration researchgate.netCancer, cardiovascular disease researchgate.net

Spatiotemporal Dynamics of Arachidonic Acid Signaling in Live Cells and Tissues

The signaling functions of arachidonic acid and its metabolites are tightly regulated in both space and time. The transient and localized production of these lipid mediators is crucial for precise cellular responses. A key challenge is to visualize and quantify these dynamics within living systems. nih.gov Past studies have analyzed Ca2+ waves, which are modulated by AA, to understand the timing of signaling cascades. nih.gov For example, cytosolic phospholipase A2 (cPLA2), the enzyme that releases AA from membranes, can be activated within seconds of a hormonal stimulus. nih.gov

Future research in this area will leverage:

Advanced Imaging Techniques: Development and application of high-resolution microscopy and fluorescent biosensors to track the release of AA and the synthesis of specific eicosanoids in real-time and at a subcellular level.

Probes and Sensors: Designing novel molecular probes that can specifically bind to AA or its metabolites, allowing for their visualization and the study of their diffusion and interaction with target proteins within the complex cellular environment.

Computational Modeling: Integrating imaging data with computational models to simulate the spatiotemporal distribution of AA-derived signals, providing a deeper understanding of how these gradients are established, maintained, and interpreted by the cell. plos.org

Understanding these dynamics is critical, as the location of AA release and metabolism—whether near the plasma membrane or on the surface of intracellular organelles like lipid droplets—can dictate which signaling pathways are activated. balsinde.org

Integration of Quantitative Lipidomics with Multi-omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To fully comprehend the complex role of arachidonic acid pathways, it is essential to move beyond studying individual molecules and embrace a systems-level approach. nih.gov Integrating quantitative lipidomics with other high-throughput "omics" technologies, such as proteomics (the study of proteins) and transcriptomics (the study of gene expression), can provide a holistic view of the cellular processes governed by AA. researchgate.net

This integrative multi-omics approach can:

Reveal Novel Regulatory Networks: By correlating changes in the lipidome with alterations in protein and gene expression, researchers can uncover previously unknown links between AA metabolism and other signaling pathways. nih.gov For instance, transcriptomic meta-analyses have begun to characterize the expression of AA pathway genes across multi-organ diseases, linking them to comorbidities like hypertension and diabetes. mdpi.comosti.gov

Identify New Biomarkers: A combined multi-omics analysis can identify specific lipid, protein, and gene signatures associated with diseases where AA metabolism is dysregulated, offering potential new biomarkers for diagnosis and prognosis. nih.gov

Elucidate Complex Interactions: This approach is crucial for understanding how the gut microbiome, metabolites, and host genetics converge on AA metabolism to influence health and disease, as demonstrated in studies linking gut microbiota to follicular development via AA pathways. nih.govmdpi.com

Recent studies have successfully used this approach to show that dysregulated lipid metabolism, particularly involving arachidonic and linoleic acid pathways, is a central feature in patients with rheumatoid arthritis who also have metabolic diseases. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Dissection of Arachidonic Acid Pathways

Traditional research models have provided foundational knowledge about AA metabolism. However, more sophisticated models are needed to better replicate human physiology and disease states for more accurate mechanistic studies. frontiersin.orgresearchgate.net

Future developments will focus on:

Organ-on-a-Chip Systems: These microfluidic devices can culture human cells in a 3D environment that mimics the architecture and function of human organs, providing a more physiologically relevant in vitro setting to study AA pathways in inflammation or thrombosis.

3D Bioprinting and Spheroids: Creating three-dimensional cell cultures and organoids that better reflect the complex cell-cell and cell-matrix interactions found in vivo, allowing for more accurate studies of eicosanoid signaling in a tissue-like context.

Humanized and Genetically Engineered Animal Models: Developing animal models with specific genetic modifications (e.g., cell-specific knockout of key enzymes like COX or LOX) or humanized components to dissect the precise role of AA metabolites in specific cell types and disease processes in vivo. nih.gov

Refined Disease Models: Applying established quantitative methods, like UHPLC-QQQ-MS/MS, to analyze AA metabolites in classic in vivo inflammation models, such as adjuvant-induced arthritis in rats, to better understand the role of prostaglandins in disease progression. frontiersin.org

These advanced models will be instrumental in bridging the gap between basic research and clinical relevance, facilitating the mechanistic evaluation of new therapeutic strategies. frontiersin.orgnih.gov

Therapeutic Strategy Development Based on Arachidonic Acid Pathway Modulation (Mechanistic Focus, not Clinical Trials)

The central role of the arachidonic acid cascade in numerous diseases makes it a prime target for therapeutic intervention. nih.gov While non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes are widely used, their utility can be limited by side effects. Future therapeutic strategies aim for greater specificity and novel mechanisms of action.

The mechanistic focus of future drug development includes:

Targeting Specific Downstream Enzymes: Instead of broadly inhibiting COX enzymes, developing inhibitors for specific downstream synthases (e.g., prostaglandin (B15479496) E synthase-1) could offer more targeted anti-inflammatory effects with fewer side effects. researchgate.net

Modulating Pro-Resolving Pathways: Rather than simply blocking pro-inflammatory signals, a newer strategy is to promote the resolution of inflammation. This involves developing drugs that enhance the production or mimic the action of pro-resolving mediators like lipoxins. researchgate.net Studies have shown that enhancing lipoxin A4 (LXA4) formation may be a key mechanism for the anti-inflammatory and anti-diabetic actions of arachidonic acid itself. researchgate.net

Dual-Pathway Inhibitors: Designing single molecules that can inhibit key enzymes in two different pathways simultaneously, such as dual COX-2/5-LOX inhibitors, to provide broader anti-inflammatory coverage. plos.org

Targeting Receptors: Developing specific agonists or antagonists for the receptors of various eicosanoids (e.g., leukotriene receptors) to modulate their signaling in a highly specific manner. nih.gov

These strategies, informed by a deeper mechanistic understanding of the AA cascade, hold the promise of creating more effective and safer therapies for a wide range of inflammatory, cardiovascular, and neoplastic diseases. frontiersin.orgnih.gov

Q & A

Q. What are the recommended storage conditions for Arachidonic Acid Quant-PAK to ensure stability during experiments?

this compound must be stored in tightly sealed containers under cool, dry conditions (ideally at 20°C or below) to prevent degradation. Exposure to heat, moisture, or incompatible materials (e.g., strong oxidizers) should be avoided. Proper ventilation and explosion-proof storage facilities are critical due to its ethanol content (3.5–15% explosive limits in air) .

Q. Which analytical techniques are most reliable for quantifying arachidonic acid (AA) and its metabolites in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying AA and its metabolites (e.g., prostaglandins, leukotrienes). Key methodological steps include:

  • Sample preparation : Lipid extraction using organic solvents (e.g., methanol/chloroform).
  • Chromatography : Reverse-phase columns to separate AA derivatives.
  • Mass spectrometry : Multiple reaction monitoring (MRM) for targeted quantification .
    Note: Calibration curves with internal standards (e.g., deuterated AA) are essential for accuracy .

Q. How should researchers handle potential exposure to this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : Use NIOSH-approved respirators in poorly ventilated areas.
  • Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste.
  • First aid : Flush skin/eyes with water for 15 minutes; seek medical attention for inhalation or ingestion .

Advanced Research Questions

Q. How can researchers design experiments to trace arachidonic acid incorporation and release in neural tissues?

  • Isotopic labeling : Administer 13C^{13}\text{C}- or 11C^{11}\text{C}-labeled AA to track its incorporation into brain phospholipids via positron emission tomography (PET) .
  • Phospholipase A2 (PLA2) inhibition : Use selective inhibitors (e.g., AACOCF3) to study receptor-mediated AA release in neuroinflammatory models .
  • Tissue-specific extraction : Combine microdissection with LC-MS to quantify AA in discrete brain regions .

Q. What methodological considerations are critical when interpreting contradictory data on arachidonic acid's dual pro-inflammatory and homeostatic roles?

  • Pathway-specific modulation : Use cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors to isolate AA’s effects (e.g., NSAIDs for COX-2 inhibition vs. zileuton for 5-LOX inhibition) .
  • Temporal resolution : Time-course experiments to differentiate acute signaling (e.g., prostaglandin synthesis) from chronic effects (e.g., oxidative stress) .
  • Model systems : Compare in vitro (e.g., macrophage cell lines) and in vivo (e.g., knockout mice) results to resolve discrepancies .

Q. What strategies are effective for integrating lipidomics data with bioinformatics tools to map arachidonic acid metabolic networks?

  • Data preprocessing : Normalize LC-MS datasets using software (e.g., XCMS Online) to account for batch effects .
  • Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG can identify overrepresented pathways (e.g., "Arachidonic Acid Metabolism" map00590) .
  • Network modeling : Combine flux balance analysis (FBA) with gene expression data to predict AA flux under varying physiological conditions .

Data Contradiction Analysis Framework

  • Reproducibility checks : Validate findings across independent labs using standardized protocols (e.g., AA purity verification via CAS 506-32-1) .
  • Meta-analysis : Pool data from studies with comparable methodologies (e.g., LC-MS parameters, animal strains) to assess consensus .
  • Error source identification : Audit potential confounders (e.g., ethanol solvent interference in assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.